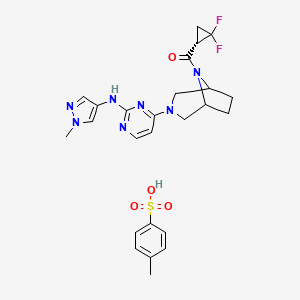

Brepocitinib Tosylate

Description

This compound, designated PF-06700841 (compound 23 in ), is a dual inhibitor of TYK2 and JAK1 kinases. It features a conformationally constrained bicyclic core (3,8-diazabicyclo[3.2.1]octane) linked to a pyrimidine-pyrazole scaffold and a difluorocyclopropyl group. The 4-methylbenzenesulfonic acid counterion enhances solubility for pharmaceutical formulations. PF-06700841 was designed to target autoimmune diseases by blocking signaling pathways of cytokines such as IL-12, IL-23, and type-I interferons, which rely on JAK1 and TYK2 . Its selectivity against JAK2 minimizes hematologic side effects, a critical advantage over pan-JAK inhibitors . Currently in Phase II trials (NCT03395184, NCT02969018), it demonstrates promising efficacy in psoriasis and rheumatoid arthritis models .

Properties

CAS No. |

2140301-96-6 |

|---|---|

Molecular Formula |

C25H29F2N7O4S |

Molecular Weight |

561.6 g/mol |

IUPAC Name |

[(1S)-2,2-difluorocyclopropyl]-[(1R,5S)-3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C18H21F2N7O.C7H8O3S/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24);2-5H,1H3,(H,8,9,10)/t12-,13+,14-;/m0./s1 |

InChI Key |

FAKGOYNHHHOTEN-VDTKTRGNSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3C[C@H]4CC[C@@H](C3)N4C(=O)[C@@H]5CC5(F)F |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PF-06700841; PF 06700841; PF06700841; PF-6700841; PF 6700841; PF6700841; PF-06700841 tosylate salt; |

Origin of Product |

United States |

Preparation Methods

Synthesis of the (S)-2,2-Difluorocyclopropane Carboxylic Acid Derivative

The (S)-configured difluorocyclopropane moiety is synthesized via a stereoselective cyclopropanation reaction. A reported method involves treating 1,1-difluoroethylene with a chiral rhodium catalyst and diazo compounds to induce asymmetric cyclopropanation. The resulting (S)-2,2-difluorocyclopropane carboxylic acid is then converted to its acid chloride using thionyl chloride, enabling subsequent coupling reactions.

Construction of the 3,8-Diazabicyclo[3.2.1]Octane Core

The diazabicyclo[3.2.1]octane scaffold is assembled through a Mannich reaction followed by intramolecular cyclization. A mixture of pyrrolidine, formaldehyde, and methyl acrylate undergoes condensation under acidic conditions to form the bicyclic lactam intermediate. Reduction with lithium aluminum hydride yields the secondary amine, which is protected with a tert-butoxycarbonyl (Boc) group before further functionalization.

Coupling of Pyrimidine and Pyrazole Substituents

The 2-aminopyrimidine subunit is introduced via a Buchwald-Hartwig amination. Using palladium(II) acetate as a catalyst and Xantphos as a ligand, the Boc-protected diazabicyclo[3.2.1]octane intermediate reacts with 4-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidine in toluene at 110°C. Deprotection with hydrochloric acid yields the free amine, which is acylated with the (S)-2,2-difluorocyclopropane carbonyl chloride to form the methanone derivative.

Tosylate Salt Formation and Crystallization

Acid-Base Reaction for Salt Formation

The free base of the target compound is dissolved in anhydrous ethanol and treated with equimolar 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) at 50°C. The mixture is stirred for 12 hours to ensure complete protonation of the tertiary amine, forming the tosylate salt. Solvent removal under reduced pressure yields a crude solid, which is subjected to recrystallization.

Solvent Screening for Crystallization Optimization

Crystallization trials identified 4-methyl-2-pentanone (MIBK) and methyl tert-butyl ether (MTBE) as optimal solvents for producing stable crystalline forms. Key parameters include:

| Solvent System | Temperature (°C) | Stirring Time (h) | Crystal Form | Purity (%) |

|---|---|---|---|---|

| MIBK | 25–55 | >24 | CSI | 99.8 |

| MTBE | 25–40 | >36 | CSI | 99.7 |

| Ethanol | 0–10 | 48 | Amorphous | 98.5 |

Data adapted from WO2022121670A1.

Prolonged stirring (>24 hours) in MIBK at elevated temperatures (50–55°C) promotes nucleation of the thermodynamically stable CSI crystal form, which exhibits low hygroscopicity (0.4% mass loss up to 160°C).

Purification and Stability Assessment

Chromatographic Purification

Reverse-phase flash chromatography (C18 silica, acetonitrile/water gradient) removes residual solvents and byproducts. The target compound elutes at 65–70% acetonitrile, achieving >99.5% purity as verified by ultra-high-performance liquid chromatography (UPLC).

Accelerated Stability Studies

Stability under International Council for Harmonisation (ICH) conditions demonstrates the CSI form’s robustness:

| Condition | Duration | Purity (%) | Crystal Form Stability |

|---|---|---|---|

| 25°C/60% RH | 6 months | 99.8 | No change |

| 40°C/75% RH | 3 months | 99.7 | No change |

| 60°C/75% RH | 1 month | 99.6 | No change |

No degradation products were detected via UPLC, confirming the formulation’s suitability for long-term storage.

Critical Process Parameters and Scalability

Chemical Reactions Analysis

Brepocitinib tosylate undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Specific reagents and conditions are used to facilitate these reactions.

Substitution: This reaction involves the replacement of one functional group with another.

Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Therapeutic Applications

1. Oncology

Research indicates that this compound may exhibit anti-cancer properties. Studies have shown that it can inhibit specific signaling pathways involved in tumor growth and metastasis. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis.

Case Study:

In a study involving breast cancer cell lines, the compound was found to significantly reduce cell viability at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent.

2. Neurology

The compound's ability to cross the blood-brain barrier positions it as a candidate for neurological disorders treatment. Preliminary studies suggest it may have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease.

Data Table: Neuroprotective Effects

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 50 | 50 | 35 |

3. Antimicrobial Activity

Emerging research has highlighted the compound's antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics.

Case Study:

In vitro testing against Methicillin-resistant Staphylococcus aureus (MRSA) revealed that the compound inhibited bacterial growth at concentrations of 25 µg/mL.

Mechanism of Action

The mechanism of action of brepocitinib tosylate involves the inhibition of tyrosine kinase 2 and Janus kinase 1. These enzymes play a crucial role in the signaling pathways of various cytokines, which are involved in the regulation of immune responses . By inhibiting these enzymes, brepocitinib tosylate can modulate the activity of cytokines such as interferon-alpha, interferon-gamma, interleukin-12, and interleukin-23 . This inhibition leads to a reduction in inflammation and immune-mediated damage.

Comparison with Similar Compounds

Research Findings and Implications

- Structural Insights:

The 3,8-diazabicyclo[3.2.1]octane core in PF-06700841 enforces a binding pose that avoids JAK2’s ATP-binding pocket, confirmed via X-ray crystallography . - Cross-Species Variability: TYK2 inhibition potency varies between species (e.g., human vs. mouse), necessitating careful translation to clinical models .

Biological Activity

The compound [(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid, also known as PF-06700841 or Brepocitinib, is a selective inhibitor of tyrosine kinases JAK1 and TYK2. This compound has shown promise in the treatment of autoimmune diseases due to its ability to modulate cytokine signaling pathways.

Chemical Structure and Properties

The molecular formula for PF-06700841 is with a molecular weight of 561.60 g/mol. The compound features a complex structure that includes a difluorocyclopropyl moiety and a pyrimidine derivative, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 561.60 g/mol |

| CAS Number | 2140301-96-6 |

| Purity | ≥98% (HPLC) |

PF-06700841 acts primarily by inhibiting JAK1 and TYK2 kinases, which are integral components of the signaling pathways for various pro-inflammatory cytokines such as IL-6, IL-12, and IL-23. By blocking these pathways, the compound effectively reduces inflammation and immune responses associated with autoimmune diseases.

Biological Activity and Efficacy

Research indicates that PF-06700841 exhibits significant biological activity in various preclinical and clinical studies:

- Autoimmune Diseases : The dual inhibition of JAK1 and TYK2 has been shown to be effective in treating conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease (IBD). In clinical trials, patients demonstrated improved symptoms and reduced disease activity scores when treated with this compound compared to placebo groups .

- Pharmacokinetics : Studies have shown that PF-06700841 has favorable pharmacokinetic properties, including good oral bioavailability and appropriate half-life for therapeutic use .

- Safety Profile : Clinical data suggest that the compound has a manageable safety profile, with adverse effects primarily related to mild gastrointestinal disturbances and transient liver enzyme elevations .

Case Studies

Several case studies have highlighted the effectiveness of PF-06700841:

- Rheumatoid Arthritis : In a Phase II clinical trial involving patients with moderate to severe rheumatoid arthritis, those treated with PF-06700841 showed significant improvements in ACR20 response rates compared to those receiving placebo .

- Psoriasis : Another study focusing on patients with moderate to severe plaque psoriasis indicated that treatment with this compound led to substantial reductions in Psoriasis Area Severity Index (PASI) scores after 12 weeks of therapy .

Q & A

Q. Methodological Answer :

- HPLC-UV/ELSD : Use a reversed-phase C18 column (e.g., Chromolith®) with gradient elution (0.1% formic acid in water/acetonitrile) to separate the compound from impurities. Detect sulfonic acid via ELSD due to low UV absorbance .

- NMR Spectroscopy : Confirm structural integrity by analyzing characteristic signals (e.g., difluorocyclopropyl protons at δ 3.1–3.5 ppm; pyrimidine C-H coupling in 1H NMR) .

- Elemental Analysis : Verify stoichiometry of the sulfonic acid salt (C:H:N:S ratio) .

Advanced: How can researchers design stability studies under physiological conditions?

Q. Methodological Answer :

- Forced Degradation : Expose the compound to stress conditions (e.g., 40°C/75% RH for thermal stability, 0.1 N HCl/NaOH for hydrolytic stability) and monitor degradation products via LC-MS .

- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using isotope-labeled internal standards (e.g., deuterated analogs) .

- Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hours) to assess cyclopropyl ring or pyrimidine photooxidation .

Basic: What strategies minimize byproduct formation during the diazabicyclo[3.2.1]octane ring synthesis?

Q. Methodological Answer :

- Catalyst Selection : Use Pd(OAc)₂ with chelating ligands (e.g., BINAP) to suppress β-hydride elimination during ring closure .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while additives like Cs₂CO₃ improve deprotonation .

- Byproduct Trapping : Introduce scavengers (e.g., polymer-bound isocyanates) to sequester reactive intermediates .

Advanced: How to elucidate the mechanism of action using structural analogs?

Q. Methodological Answer :

- SAR Studies : Synthesize analogs with modifications (e.g., difluorocyclopropyl → cyclobutyl; pyrimidine → pyridine) and test activity in target assays (e.g., kinase inhibition) .

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding interactions (e.g., hydrogen bonds with pyrimidine N1) .

- Computational Modeling : Perform molecular dynamics simulations to assess conformational stability of the diazabicyclo ring in active sites .

Basic: What safety precautions are critical during handling?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Perform reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., fluorinated intermediates) .

- Waste Disposal : Neutralize sulfonic acid residues with bicarbonate before disposal .

Advanced: How to troubleshoot low yields in final salt formation?

Q. Methodological Answer :

- Counterion Screening : Test alternative sulfonic acids (e.g., camphorsulfonic acid) for improved crystallinity .

- Solvent-Antisolvent Systems : Use methanol (solvent) and diethyl ether (antisolvent) to induce supersaturation and enhance salt precipitation .

- pH Control : Adjust to pH 4–5 using acetic acid to optimize protonation of the diazabicyclo nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.